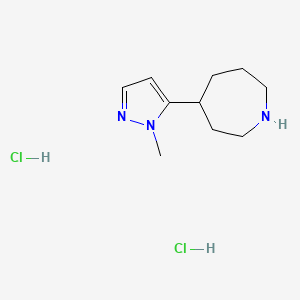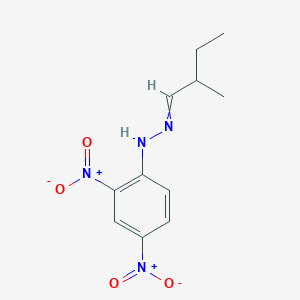
(Z)-4,4,5,5-Tetramethyl-2-(1-phenylprop-1-en-2-yl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4,4,5,5-Tetrametil-2-(1-fenilprop-1-en-2-il)-1,3,2-dioxaborolano es un compuesto organobórico que ha despertado un interés significativo en el campo de la química orgánica. Este compuesto se caracteriza por su estructura única, que incluye un átomo de boro unido a un anillo dioxaborolano y un grupo fenilprop-1-en-2-il. La presencia del átomo de boro confiere una reactividad única al compuesto, haciéndolo valioso en diversas transformaciones químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (Z)-4,4,5,5-Tetrametil-2-(1-fenilprop-1-en-2-il)-1,3,2-dioxaborolano generalmente implica la reacción de un ácido bórico o éster boronato adecuado con un alqueno apropiado. Un método común implica la hidroboración de un derivado de fenilpropeno seguido de oxidación para producir el compuesto dioxaborolano deseado. Las condiciones de reacción a menudo incluyen el uso de un solvente como tetrahidrofurano (THF) y un catalizador como paladio o platino para facilitar el proceso de hidroboración .
Métodos de producción industrial
A escala industrial, la producción de (Z)-4,4,5,5-Tetrametil-2-(1-fenilprop-1-en-2-il)-1,3,2-dioxaborolano puede implicar procesos de flujo continuo para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura, la presión y las concentraciones de reactivos, pueden optimizar el proceso de producción. Además, se emplean técnicas de purificación como destilación y cromatografía para aislar el producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
(Z)-4,4,5,5-Tetrametil-2-(1-fenilprop-1-en-2-il)-1,3,2-dioxaborolano experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar ácidos bóricos o ésteres.
Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes especies que contienen boro.
Sustitución: El grupo fenilprop-1-en-2-il puede experimentar reacciones de sustitución con varios nucleófilos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen peróxido de hidrógeno para la oxidación, hidruro de litio y aluminio para la reducción y compuestos halogenados para las reacciones de sustitución. Las condiciones de reacción generalmente implican temperaturas suaves y el uso de atmósferas inertes para evitar reacciones secundarias no deseadas .
Productos principales
Los productos principales formados a partir de estas reacciones incluyen ácidos bóricos, ésteres boronatos y derivados de fenilpropeno sustituidos. Estos productos son valiosos intermediarios en la síntesis de productos farmacéuticos, agroquímicos y materiales avanzados .
Aplicaciones Científicas De Investigación
Química
En química, (Z)-4,4,5,5-Tetrametil-2-(1-fenilprop-1-en-2-il)-1,3,2-dioxaborolano se utiliza como reactivo en las reacciones de acoplamiento cruzado de Suzuki-Miyaura, que son esenciales para la formación de enlaces carbono-carbono en la síntesis orgánica .
Biología y medicina
Su reactividad única permite la modificación de moléculas biológicamente activas, mejorando sus propiedades terapéuticas .
Industria
En el sector industrial, (Z)-4,4,5,5-Tetrametil-2-(1-fenilprop-1-en-2-il)-1,3,2-dioxaborolano se utiliza en la producción de materiales avanzados, incluidos polímeros y componentes electrónicos. Su capacidad para formar enlaces boro-carbono estables lo hace valioso en el desarrollo de materiales de alto rendimiento .
Mecanismo De Acción
El mecanismo de acción de (Z)-4,4,5,5-Tetrametil-2-(1-fenilprop-1-en-2-il)-1,3,2-dioxaborolano implica la interacción del átomo de boro con varios objetivos moleculares. El átomo de boro puede formar enlaces covalentes reversibles con nucleófilos, lo que permite que el compuesto participe en una gama de transformaciones químicas. Además, el anillo dioxaborolano proporciona estabilidad al compuesto, mejorando su reactividad y selectividad en varias reacciones .
Comparación Con Compuestos Similares
Compuestos similares
Ácido fenilborónico: Similar en reactividad, pero carece del anillo dioxaborolano.
Ésteres boronatos: Comparten química del boro similar, pero difieren en su estructura.
Ácidos bóricos: Se utilizan comúnmente en reacciones de acoplamiento cruzado, pero tienen perfiles de estabilidad y reactividad diferentes
Unicidad
(Z)-4,4,5,5-Tetrametil-2-(1-fenilprop-1-en-2-il)-1,3,2-dioxaborolano es único debido a su anillo dioxaborolano, que confiere una mayor estabilidad y reactividad en comparación con otros compuestos que contienen boro. Esto lo hace particularmente valioso en aplicaciones que requieren alta selectividad y eficiencia .
Propiedades
Fórmula molecular |
C15H21BO2 |
|---|---|
Peso molecular |
244.14 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-[(Z)-1-phenylprop-1-en-2-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H21BO2/c1-12(11-13-9-7-6-8-10-13)16-17-14(2,3)15(4,5)18-16/h6-11H,1-5H3/b12-11+ |
Clave InChI |
HVWDYHFSSKTQKE-VAWYXSNFSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)/C(=C/C2=CC=CC=C2)/C |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C(=CC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


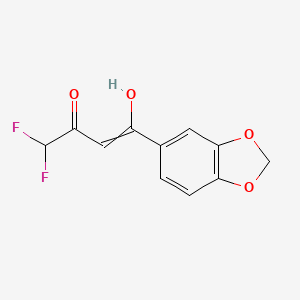

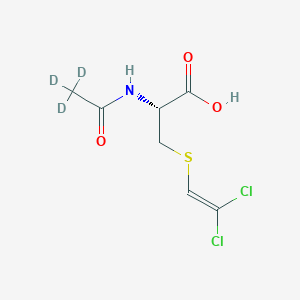

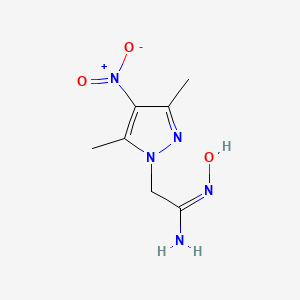


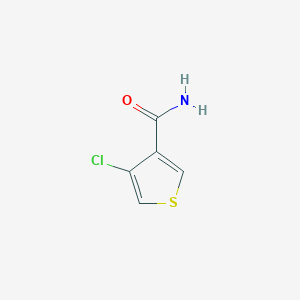
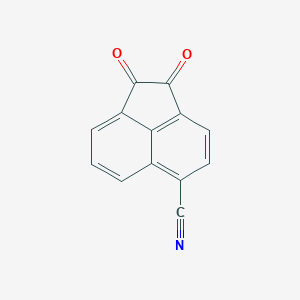
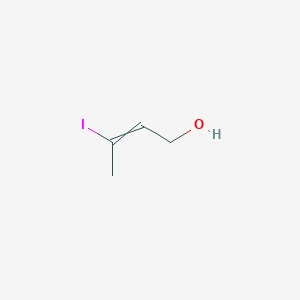
![{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B11716761.png)
